molecular formula C29H36O9 B15062626 (1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

Cat. No.: B15062626
M. Wt: 528.6 g/mol
InChI Key: LXIQXFWXXPJPEE-OICCJBEUSA-N
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Description

The compound (1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione is a complex organic molecule with a unique structure. This compound is characterized by its spiro configuration and multiple functional groups, including acetyl, hydroxy, and oxirane groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetyl group may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyl and hydroxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The oxirane ring may also contribute to its reactivity by forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione
  • (1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione

Uniqueness

This compound’s uniqueness lies in its spiro configuration and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a versatile molecule in synthetic chemistry and drug development.

Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

InChI

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/b6-4+,19-13-/t20-,21-,22-,25-,26-,27-,28+,29+/m1/s1

InChI Key

LXIQXFWXXPJPEE-OICCJBEUSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@@]([C@@H]4O)(CC/C=C/C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C

Origin of Product

United States

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